REACTION_CXSMILES
|
C(O)C.[OH-].[Na+].[CH:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])=[CH2:7].[C:14]([O:17][CH:18]=[CH2:19])(=[O:16])[CH3:15]>C(OCC)C>[CH:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])=[CH2:7].[C:14]([O:17][CH:18]=[CH2:19])(=[O:16])[CH3:15] |f:1.2,6.7|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
copolymer
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 30° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is maintained
|
Type
|
CUSTOM
|
Details
|
to precipitate the desired polymer
|
Type
|
FILTRATION
|
Details
|
After filtration the polymer
|
Type
|
CUSTOM
|
Details
|
is dried under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(=C)N1C(CCC1)=O.C(C)(=O)OC=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |